molecular formula C22H19NO6 B251772 Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate

Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate

Cat. No.: B251772
M. Wt: 393.4 g/mol
InChI Key: MJAGZPBQQLZJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate, also known as DMNAI, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of isophthalic acid and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate is not fully understood. However, it is believed that this compound binds to metal ions through its naphthalene and isophthalic acid moieties. This binding causes a change in the electronic structure of the compound, leading to a change in its fluorescence properties.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in vitro and in vivo. It has been shown to be stable in various biological environments, making it a useful tool for studying metal ion homeostasis in cells and tissues. This compound has also been found to penetrate the blood-brain barrier, making it a potential tool for studying metal ion homeostasis in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate is its selectivity for metal ions. It has been found to selectively bind with zinc, copper, and iron, making it a useful tool for studying metal ion homeostasis in cells and tissues. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate research. One potential direction is the development of new fluorescent probes based on this compound for detecting other metal ions. Another direction is the use of this compound as a tool for studying metal ion homeostasis in disease states, such as Alzheimer's disease. Additionally, this compound could be used as a tool for studying metal ion homeostasis in environmental samples, such as soil and water.

Synthesis Methods

Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate can be synthesized using various methods. One of the most common methods is the reaction of 5-aminoisophthalic acid with 3-methoxy-2-naphthoyl chloride in the presence of dimethylformamide and triethylamine. The resulting product is then purified using column chromatography. Other methods include the use of different reagents and solvents.

Scientific Research Applications

Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate has shown potential applications in various fields of scientific research. One of the most promising applications is its use as a fluorescent probe for detecting metal ions. This compound has been found to selectively bind with metal ions such as zinc, copper, and iron, and its fluorescence properties change upon binding. This property makes this compound a useful tool for studying metal ion homeostasis in cells and tissues.

Properties

Molecular Formula

C22H19NO6

Molecular Weight

393.4 g/mol

IUPAC Name

dimethyl 5-[(3-methoxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C22H19NO6/c1-27-19-12-14-7-5-4-6-13(14)11-18(19)20(24)23-17-9-15(21(25)28-2)8-16(10-17)22(26)29-3/h4-12H,1-3H3,(H,23,24)

InChI Key

MJAGZPBQQLZJJK-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

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